molecular formula C10H12F3N3OS B1375111 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde CAS No. 1464162-84-2

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde

Cat. No.: B1375111
CAS No.: 1464162-84-2
M. Wt: 279.28 g/mol
InChI Key: HUUKKJQRNBUNTE-UHFFFAOYSA-N
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Description

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde is a chemical compound that features a trifluoroethyl group attached to a piperazine ring, which is further connected to a thiazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,2,2-trifluoroethylamine with piperazine to form the 4-(2,2,2-trifluoroethyl)piperazine intermediate.

    Thiazole Ring Formation: The intermediate is then reacted with a thiazole precursor, such as 2-bromo-1,3-thiazole, under suitable conditions to form the thiazole ring.

    Aldehyde Functionalization: Finally, the aldehyde group is introduced at the 5-position of the thiazole ring through a formylation reaction, typically using reagents like Vilsmeier-Haack or Duff formylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethyl group or the thiazole ring can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

    Oxidation: 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperazine and thiazole rings may contribute to binding affinity and specificity through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid
  • 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline
  • 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}thiophen-3-amine

Uniqueness

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the trifluoroethyl group and the thiazole ring, which confer distinct chemical and biological properties. The combination of these structural features can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3OS/c11-10(12,13)7-15-1-3-16(4-2-15)9-14-5-8(6-17)18-9/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUKKJQRNBUNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
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2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
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2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
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2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
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2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
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2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde

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